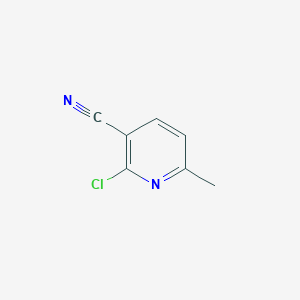

2-Chloro-6-methylnicotinonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBNBAYNISAUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334338 | |

| Record name | 2-Chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28900-10-9 | |

| Record name | 2-Chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methylnicotinonitrile and Its Derivatives

Strategic Approaches to the Synthesis of the Nicotinonitrile Core

The construction of the pyridine (B92270) ring, the fundamental structure of nicotinonitriles, can be achieved through various synthetic methodologies. These range from classical cyclocondensation reactions to modern multi-component approaches.

Cyclocondensation Reactions and Their Mechanistic Insights

Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of a ring structure from two or more reactants. wisdomlib.org These reactions typically proceed through the condensation of a 1,5-dicarbonyl compound, or its synthetic equivalent, with ammonia (B1221849) or an ammonia source. youtube.com A multitude of variations exist, often employing aldehydes, ketones, enol ethers, or carboxylic acid derivatives as starting materials at elevated temperatures. youtube.com

The mechanism of these reactions often involves a series of aldol-type condensations, Michael additions, and subsequent cyclization and aromatization steps. For instance, the reaction of an α,β-unsaturated ketone with a compound containing an active methylene (B1212753) group in the presence of an ammonia source can lead to the formation of a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine. acsgcipr.org The choice of reactants and reaction conditions can significantly influence the regioselectivity of the cyclization, which is a critical aspect in the synthesis of specifically substituted pyridines. nih.gov Theoretical calculations, such as DFT-B3LYP, have been employed to understand the regiochemistry of these reactions by analyzing HOMO/LUMO coefficients, charge densities, and the stability of reaction intermediates. nih.gov

One common strategy involves the condensation of a β-dicarbonyl compound with a substituted acetamide, followed by deoxychlorination of the resulting pyridone with reagents like phosphorus oxychloride to yield 2-chloropyridines. youtube.com Another approach is the cyclocondensation of an oxonitrile with hydrogen chloride. youtube.com

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridines in a single step from three or more starting materials. nih.gov These reactions are advantageous as they can rapidly build molecular complexity from simple and readily available precursors. nih.gov

Several named reactions fall under the umbrella of MCRs for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org The Hantzsch synthesis typically yields a dihydropyridine product that requires a subsequent oxidation step to form the aromatic pyridine ring. acsgcipr.orgacsgcipr.org In contrast, the Guareschi-Thorpe and Bohlmann-Rahtz approaches directly afford the pyridine ring through elimination of small molecules like water or alcohols. acsgcipr.org

Modern advancements in MCRs include the use of transition metal catalysts, particularly those from groups 4-8, to facilitate [2+2+2] cycloaddition reactions of alkynes and nitriles. nih.gov Ruthenium and iron catalysts have been extensively studied for this purpose. nih.gov Microwave-assisted MCRs have also emerged as a green chemistry tool, often leading to excellent yields, pure products, and significantly reduced reaction times. acs.org For example, a one-pot, four-component reaction of a substituted aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can efficiently produce highly substituted pyridines. acs.org

Regioselective Synthesis of Substituted Nicotinonitriles

Achieving regioselectivity is a paramount challenge in the synthesis of substituted pyridines. The desired placement of substituents on the pyridine ring is crucial for the biological activity and properties of the final compound. Various strategies have been developed to control the regiochemical outcome of pyridine synthesis.

One approach involves the careful selection of starting materials with pre-defined substitution patterns that direct the cyclization in a specific manner. For instance, the use of β-enaminodiketones in cyclocondensation reactions with aromatic amidines can lead to the regioselective formation of specific polyazaheterocycles. nih.gov

Another strategy is the use of directing groups or catalysts that favor the formation of one regioisomer over others. For example, in the synthesis of γ-hydroxybutenolides, the choice of an amine base or TBAF can act as a regioselectivity switch. nih.gov Similarly, in the synthesis of tetrasubstituted pyrazoles, a 1,3-dipolar cycloaddition reaction between in situ generated nitrilimines and enaminones proceeds with high regioselectivity. mdpi.com The development of one-pot, multi-component reactions under aqueous conditions has also been shown to provide excellent regioselectivity in the synthesis of certain naphthyridine derivatives. nih.gov

Innovative Synthetic Routes to 2-Chloro-6-methylnicotinonitrile

The synthesis of this compound, a key intermediate for various applications, has been the subject of specific synthetic efforts, leading to the development of innovative and efficient routes.

Utilizing Enamine Intermediates in Polysubstituted 2-Halonicotinonitrile Synthesis

Enamines, which are formed from the reaction of a ketone or aldehyde with a secondary amine, serve as versatile nucleophilic intermediates in organic synthesis. masterorganicchemistry.comlibretexts.org The Stork enamine synthesis is a well-established method for the α-alkylation and acylation of carbonyl compounds. libretexts.orgyoutube.com

In the context of 2-halonicotinonitrile synthesis, ylidenemalononitrile enamines (YMEs) have been employed in multiple Pinner-type cyclizations to afford substituted 2-halonicotinonitriles. thieme-connect.com This method allows for the introduction of various substituents onto the pyridine ring. The versatility of the resulting 2-halonicotinonitriles is further enhanced by the presence of synthetic handles that can be used for subsequent cross-coupling or ipso-halodesilylation reactions. thieme-connect.com The reaction of an enamine with an alkyl halide proceeds via an SN2 mechanism to form an iminium salt, which can then be hydrolyzed to the corresponding alkylated ketone. libretexts.orgyoutube.com

Knoevenagel Condensation Approaches to Precursors

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and is often a key step in the synthesis of precursors for heterocyclic compounds, including pyridines. wikipedia.orgnih.gov

The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgyoutube.com The active methylene compound, for example, malononitrile (B47326) or ethyl cyanoacetate, reacts with an aldehyde or ketone to form an α,β-unsaturated product. wikipedia.orgyoutube.com In the synthesis of pyridine derivatives, the product of a Knoevenagel condensation can serve as a key intermediate that undergoes subsequent cyclization. For instance, the Knoevenagel condensation of an isatin (B1672199) with malononitrile forms an arylidene intermediate, which can then react with 3-aminopyrazole (B16455) in a multi-component reaction to yield complex heterocyclic structures. nih.gov The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Chlorination and Cyclization Strategies

The construction of the chlorinated pyridine ring is a fundamental aspect of synthesizing this compound and related structures. Various methods have been developed that employ chlorination and cyclization reactions.

One approach involves the reaction of diketene (B1670635) with N,N-dimethylformamide to produce (E)-4-(dimethylamino)but-3-en-2-one. This intermediate then reacts with malononitrile in the presence of a catalyst like β-alanine and glacial acetic acid in methanol (B129727). The resulting product, 2-cyano-5-(dimethylamino)-3-methyl-2,4-hexadienamide, undergoes cyclization and chlorination using a chlorinating agent such as phosphorus oxychloride to yield 2-chloro-4-methylnicotinonitrile. google.com The choice of chlorinating reagent is crucial, with phosphorus oxychloride, or a mixture of phosphorus oxychloride and phosphorus pentachloride, being preferred. google.com

Another strategy for forming substituted pyridines involves the condensation of alkylidenemalononitriles or alkylidenecyanoacetates with triethyl orthoformate or a dimethylformamide acetal. researchgate.net Acid-catalyzed cyclization of the resulting intermediate yields the desired polysubstituted pyridine. researchgate.net For instance, the synthesis of 2-chloronicotinic acid derivatives can be achieved by the base-catalyzed Michael addition of ethyl 2-chlorocyanoacetate to α,β-unsaturated ketones or aldehydes. The subsequent cyclization of the 5-oxopentenenitrile derivatives in the presence of anhydrous HCl affords 2-chloro-3-pyridinecarboxylates. researchgate.net

One-Pot Synthetic Approaches to Related Compounds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of compounds structurally related to this compound.

For example, a one-pot method for the reductive alkylation of malononitrile with aromatic aldehydes has been reported. organic-chemistry.org This process involves a Knoevenagel condensation catalyzed by water in ethanol (B145695), followed by reduction with sodium borohydride (B1222165) to produce monosubstituted malononitriles in high yields. organic-chemistry.org This approach is effective for a range of aromatic and heteroaromatic aldehydes. organic-chemistry.org

Furthermore, one-pot syntheses have been successfully applied to the creation of various heterocyclic systems. For instance, novel 2-methyl-5-phenyl-7-amino- guidechem.comgoogle.comsigmaaldrich.com-thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives have been synthesized by refluxing 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and benzylidenemalononitrile (B1330407) in ethanol with a catalytic amount of sodium hydroxide (B78521). researchgate.net Similarly, biologically interesting flavanone (B1672756) derivatives can be synthesized in a one-pot reaction from 2-hydroxyacetophenones, aromatic aldehydes, and aniline (B41778), catalyzed by ethylenediamine (B42938) diacetate (EDDA). researchgate.net

Synthesis of Analogs and Precursors

The availability of key starting materials and precursors is crucial for the synthesis of this compound and its derivatives. This section details the preparation of important building blocks.

2-Chloro-6-methylaniline (B140736) is a vital intermediate in various chemical syntheses. guidechem.comnbinno.com A one-pot method for its preparation starts from 3-chloro-5-methyl-4-nitroaniline. guidechem.comgoogle.com This process involves a diazotization reaction to remove the amino group, followed by reduction of the nitro group. guidechem.comgoogle.com

The synthesis begins with the diazotization of 3-chloro-5-methyl-4-nitroaniline in an aqueous solution of sulfuric acid using sodium nitrite (B80452) at a low temperature (0-5 °C). guidechem.comgoogle.com The resulting diazonium salt is then reduced with hypophosphorous acid. guidechem.comgoogle.com Finally, the nitro group is reduced to an amino group using iron powder at an elevated temperature (85-95 °C) to yield 2-chloro-6-methylaniline. guidechem.comgoogle.com This one-pot reaction is advantageous due to its mild conditions and high yield. guidechem.comgoogle.com

Table 1: Molar Ratios of Reactants for 2-Chloro-6-methylaniline Synthesis google.com

| Reactant | Molar Ratio (relative to 3-chloro-5-methyl-4-nitroaniline) |

| Sulfuric Acid | 3-4 |

| Sodium Nitrite | 1.0-1.1 |

| Hypophosphorous Acid | 6-7 |

| Iron Powder | 2.5-4.0 |

Data sourced from patent CN112358404A.

2,6-Dichloro-4-methylnicotinonitrile (B1293653) is a significant derivative and serves as a pharmaceutical intermediate, notably in the synthesis of Nevirapine, an HIV treatment. chemicalbook.com The synthesis can be achieved through a diazotization reaction of 2,6-dichloro-4-methylaniline (B1232004) followed by a Sandmeyer-type reaction.

In this process, 2,6-dichloro-4-methylaniline is treated with sodium nitrite in the presence of concentrated sulfuric acid to form the corresponding diazonium salt. prepchem.com This intermediate is then reacted with a solution containing potassium cyanide and a nickel(III) chloride catalyst to introduce the nitrile group, yielding 2,6-dichloro-4-methylnicotinonitrile. prepchem.com The product is then purified by chromatography. prepchem.com

Table 2: Properties of 2,6-Dichloro-4-methylnicotinonitrile sigmaaldrich.comuni.lu

| Property | Value |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

| Melting Point | 108-112 °C |

| Assay | 97% |

Data sourced from Sigma-Aldrich and PubChem.

Malononitrile is a versatile C-H acid widely used in the synthesis of a variety of compounds, including pharmaceuticals and dyes. researchgate.net Its derivatives are key precursors in the construction of nicotinonitrile rings.

The Knoevenagel condensation of malononitrile with aldehydes or ketones is a common strategy to form alkylidenemalononitriles. researchgate.net For instance, the reaction of acetone (B3395972) with malononitrile, followed by reaction with triethyl orthoformate and acetic anhydride, and subsequent cyclization with ammonia, can lead to the formation of a nicotinonitrile derivative. google.com This intermediate can then undergo a Sandmeyer reaction and chlorination to produce the final product. google.com

Another approach involves the one-pot reductive alkylation of malononitrile with aromatic aldehydes. organic-chemistry.org This method uses water as a catalyst in ethanol for the condensation step, followed by reduction with sodium borohydride, offering an efficient route to monosubstituted malononitriles. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are often adjusted include temperature, reaction time, catalyst choice, and solvent.

For the synthesis of 2-chloro-6-methylaniline, the temperature for the diazotization and hypophosphorous acid reduction steps is maintained at 0-5 °C, while the subsequent iron powder reduction is carried out at 85-95 °C. google.com The molar ratios of the reactants are also critical for maximizing the yield, which can reach up to 82.5%. guidechem.com

In the preparation of 2-chloro-4-methylnicotinonitrile, the cyclization and chlorination step temperature is typically in the range of 80-110 °C. google.com The choice of catalyst can also significantly impact the yield. For example, in the synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-hexadienamide, using piperidine (B6355638) acetate as a catalyst can result in a yield of 75.5% with a purity of 98.3%. google.com

The purification of the final products is also a critical step for obtaining high-purity compounds. Techniques such as column chromatography and recrystallization are commonly employed. prepchem.com

Catalyst Selection and Optimization

The choice of catalyst is pivotal in the synthesis of nicotinonitrile derivatives, influencing both reaction rate and product selectivity. Piperidine and its derivatives have been investigated as effective catalysts in these reactions. For instance, the ratio of catalysts used can play a significant role in the isomerization of the final product. nih.gov In some syntheses, a combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst has been shown to produce enantiomerically enriched disubstituted and trisubstituted protected piperidines in good yields. nih.gov The optimization of catalyst loading is also crucial. For example, in certain rhodium-catalyzed asymmetric carbometalation reactions to produce 3-substituted tetrahydropyridines, a higher catalyst loading of 10 mol% was necessary for good conversion. snnu.edu.cn

The following table summarizes the impact of different catalysts on the synthesis of related heterocyclic compounds, illustrating the importance of catalyst selection.

| Catalyst System | Substrate | Product | Key Findings |

| Quinoline Organocatalyst + Trifluoroacetic Acid | Pyridine Derivatives | Enantiomerically Enriched Piperidines | Catalyst ratio influences product isomerization. nih.gov |

| Rhodium Catalyst | Dihydropyridine and Boronic Acids | 3-Substituted Tetrahydropyridines | Higher catalyst loading (10 mol%) improved conversion. snnu.edu.cn |

| Piperidine Acetate | Not specified for this compound | Not specified | General catalyst for nicotinonitrile synthesis. |

Solvent Effects in Nicotinonitrile Synthesis

The solvent medium can significantly influence the outcome of chemical reactions, including the synthesis of this compound. The choice of solvent can affect reaction rates, yields, and even the reaction pathway itself. For the synthesis of a related compound, 2-chloro-4-methyl nicotinonitrile, various solvents such as methanol, toluene (B28343), and methyl tertiary butyl ether have been utilized. google.com In one instance, changing the solvent from methanol to toluene or methyl tertiary butyl ether in the synthesis of an intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, resulted in yields of 83.3% and 78.5% respectively. google.com

In the synthesis of another related compound, 2-chloro-6-methylthiotoluene, a variety of solvents including water, dichloromethane, dichloroethane, chloroform, toluene, xylene, and ethyl acetate have been explored. google.com The use of water as a solvent is particularly noteworthy from a green chemistry perspective. The table below illustrates the effect of different solvents on the yield of an intermediate in the synthesis of 2-chloro-4-methyl nicotinonitrile.

| Solvent | Product | Yield (%) | Purity (%) |

| Methanol | 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Not specified | Not specified |

| Toluene | 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | 83.3 | 93.7 |

| Methyl tertiary butyl ether | 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | 78.5 | 92.3 |

Temperature and Pressure Control for Enhanced Selectivity

Precise control of reaction temperature and pressure is critical for maximizing the selectivity and yield of the desired product in the synthesis of this compound and its derivatives. In the preparation of 2-chloro-4-methyl nicotinonitrile, the reaction temperature in the first step is optimally maintained between 20-30 °C, while the second step requires a higher temperature range of 80-110 °C. google.com Varying the temperature can have a significant impact on the yield and purity of the final product. For example, increasing the reaction temperature to 80-85 °C in the second step of the 2-chloro-4-methyl nicotinonitrile synthesis resulted in a yield of 37.6% and a purity of 87.7%. google.com

Similarly, in the diazotization step for preparing 2-chloro-6-methylthiotoluene, the temperature is carefully controlled between -10 to 10 °C, with a more preferable range of -5 to 5 °C. google.com This tight temperature control is essential for the stability of the diazonium salt intermediate and to prevent side reactions. The following table highlights the importance of temperature control in these syntheses.

| Reaction Step | Compound | Temperature Range (°C) | Optimal Temperature (°C) | Impact of Deviation |

| First Step Synthesis | 2-chloro-4-methyl nicotinonitrile | 0-100 | 20-30 | Not specified |

| Second Step Synthesis | 2-chloro-4-methyl nicotinonitrile | 0-150 | 80-110 | Increased temperature to 80-85°C yielded 37.6% with 87.7% purity. google.com |

| Diazotization | 2-chloro-6-methylthiotoluene | -10 to 10 | -5 to 5 | Crucial for intermediate stability. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable manufacturing processes. primescholars.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. primescholars.comresearchgate.net

Water as a Reaction Solvent for Environmental Sustainability

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental benefits over traditional organic solvents. google.com Water is non-toxic, non-flammable, and readily available. In the synthesis of 2-chloro-6-methylthiotoluene, water is a preferred solvent for the diazotization reaction. google.com This approach avoids the use of hazardous and difficult-to-recycle solvents like hexamethylphosphoramide, which was used in conventional methods. google.com The use of aqueous solutions of reagents, such as sodium thiomethoxide, further contributes to a safer and more environmentally friendly process. google.com

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comskpharmteco.comnih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. skpharmteco.comnih.gov Addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org Strategies to improve atom economy include the use of catalytic reactions and one-pot syntheses, which reduce the number of steps and the amount of waste generated. buecher.denih.gov For instance, the synthesis of 2,4-diphenylquinoline (B373748) via a catalyst-free cyclopropanation using electron-deficient alkenes demonstrates a method with high atom economy by eliminating stoichiometric reagents. buecher.de

Energy-Efficient Synthetic Processes (e.g., Microwave-Assisted Synthesis)

Energy efficiency is another critical aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.netconsensus.app This technique has been successfully applied to the synthesis of various N-heterocycles, which are structurally related to this compound. rsc.org For example, the microwave-assisted synthesis of 2-hydroxy-6-methylnicotinic acid from 2-chloro-6-methylnicotinic acid was completed in just 3.5 minutes at 200 watts, demonstrating a significant reduction in reaction time. ijcps.orgresearchgate.net Similarly, the synthesis of "2-Chloro-N-p-tolylacetamide" using microwave irradiation was completed in 5-10 minutes with yields of 50-80%, compared to 5-6 hours required for the conventional method. researchgate.net

The following table compares conventional and microwave-assisted synthesis for related compounds.

| Compound | Synthesis Method | Reaction Time | Yield (%) |

| 2-Hydroxy-6-methylnicotinic Acid | Conventional | Not specified | Not specified |

| 2-Hydroxy-6-methylnicotinic Acid | Microwave-Assisted | 3.5 minutes | Good |

| 2-Chloro-N-p-tolylacetamide | Conventional | 5-6 hours | Not specified |

| 2-Chloro-N-p-tolylacetamide | Microwave-Assisted | 5-10 minutes | 50-80 |

Development of Environmentally Benign Catalytic Systems

The shift towards sustainable chemical manufacturing has spurred innovation in catalysis, moving away from hazardous reagents to more eco-friendly alternatives. For the synthesis of nicotinonitrile derivatives, this includes the use of novel catalysts that can be easily recovered and reused, as well as processes that operate under solvent-free conditions.

One significant advancement is the application of nanomagnetic metal-organic frameworks (MOFs) as catalysts. For instance, a nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully employed for the synthesis of a variety of nicotinonitrile derivatives. nih.gov This method showcases high efficiency under solvent-free conditions at 110°C. The key advantage of this catalytic system is its magnetic property, which allows for simple and efficient separation from the reaction mixture using an external magnet, enabling its reuse without significant loss of activity. nih.gov The reaction mechanism involves the catalyst activating the enol form of a starting material and an aldehyde to produce an intermediate, which then reacts with another intermediate formed from ammonia and an activated acetophenone. nih.gov

Another green approach involves one-pot multicomponent reactions that are performed under solvent-free and catalyst-free conditions, often promoted by microwave irradiation. researchgate.net This methodology offers advantages such as high purity of products, excellent yields, and simplified workup procedures, thereby reducing the environmental footprint of the synthesis. researchgate.net

Furthermore, processes utilizing ozone in the presence of simple metal acetates as catalysts represent another environmentally considerate route. For the synthesis of 2-chloronicotinic acid, a related precursor, 2-chloro-3-alkyl pyridine can be oxidized using ozone with an acetate catalyst. google.com This method is noted for its use of readily available and low-cost raw materials, simple processing, and reduced pollution, aligning with the principles of green chemistry. google.com

| Catalyst System | Key Features | Reactants/Precursors | Conditions | Environmental Benefits |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Nanomagnetic Metal-Organic Framework | Phenylpropanenitrile/Aldehyde/Ammonium Acetate | Solvent-free, 110°C | Magnetically separable, reusable catalyst, avoids organic solvents. nih.gov |

| Acetate with Ozone | Simple Metal Salt | 2-chloro-3-alkyl pyridine | 20-100°C | Low-cost materials, simple process, less pollution. google.com |

| Microwave-assisted | Catalyst-free | Aldehydes, malononitrile, ammonium acetate | Solvent-free | Energy efficient, short reaction times, high yields, no catalyst needed. researchgate.net |

Recyclable Reaction Media in Heterocycle Synthesis

Parallel to the development of green catalysts is the innovation in reaction media. The ideal green solvent or reaction medium should be non-toxic, non-volatile, readily available, and recyclable. In the synthesis of heterocyclic compounds, this has led to the exploration of ionic liquids and solvent-free systems.

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). researchgate.net For example, the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) has been used as a recyclable reaction medium for the synthesis of 1,2,3-triazoles, a related class of N-heterocycles. researchgate.net In this system, the ionic liquid not only serves as the solvent but can also be part of the catalytic system. The non-volatile nature of ILs allows for easy separation of the product and recycling of the medium for subsequent reactions. researchgate.net This approach offers high yields, regioselectivity, and a simplified, environmentally friendly work-up. researchgate.net

The ultimate green approach to reaction media is the elimination of the solvent altogether. As mentioned previously, solvent-free reactions, often facilitated by microwave heating or specific catalysts like the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ MOF, are highly effective for nicotinonitrile synthesis. nih.govresearchgate.net Performing reactions without a solvent reduces waste, eliminates the cost of solvent purchase and disposal, and simplifies product purification. nih.gov After completion of such a reaction, the product can often be isolated by simple filtration after the addition of a small amount of a solvent like ethanol to precipitate the catalyst. nih.gov

The exploration of bio-based solvents is also a viable strategy. Eucalyptol, for instance, has been identified as a credible and sustainable alternative to common solvents for the synthesis of nicotinonitrile derivatives, further expanding the toolkit for green heterocycle synthesis. researchgate.net

| Reaction Medium | Type | Key Advantages | Example Application | Recyclability |

| [bmim]PF₆ | Ionic Liquid | Low vapor pressure, thermal stability, acts as catalyst/medium. researchgate.net | Synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net | The medium can be recovered and reused for multiple cycles. researchgate.net |

| None (Solvent-free) | Solvent-free | Eliminates solvent waste, cost, and toxicity; simplifies purification. nih.gov | Synthesis of nicotinonitriles using a nanomagnetic MOF catalyst. nih.gov | Not applicable (no medium to recycle); catalyst is recycled instead. nih.gov |

| Eucalyptol | Bio-based Solvent | Sustainable, renewable source. researchgate.net | Synthesis of nicotinonitrile derivatives. researchgate.net | Potential for recycling, though specific protocols are less detailed. |

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Methylnicotinonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-6-methylnicotinonitrile is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility.

The substitution of the chlorine atom on the pyridine ring is a key transformation. The regioselectivity of nucleophilic attack is directed by both electronic and steric factors. While the electron-withdrawing nitrile group and the ring nitrogen activate the C2 and C6 positions for nucleophilic attack, studies on analogous compounds like 2-chloronicotinonitrile show a preference for substitution at the C6 position. This preference is attributed to the steric hindrance at the C2 position, which is situated between the nitrogen atom and the cyano group, making it less accessible to bulky nucleophiles.

The chloro group at the C2 position can be displaced by a variety of nucleophiles. For instance, in reactions with carbon nucleophiles like the malononitrile (B47326) dimer, substitution occurs, leading to the formation of more complex molecular architectures. The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile dimer in the presence of triethylamine (B128534) results in the regioselective substitution of the chlorine atom at the 6-position. chemistrysteps.com

Nitrogen nucleophiles, such as hydrazines, also react with this compound. The reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazino-6-chloropyridine. ambeed.com Spontaneous cleavage of alkyl groups has been noted in reactions of chloronicotinonitriles with ethylhydrazine (B1196685) and N,N-dimethylhydrazine. chemistrysteps.com

| Nucleophile | Product |

| Malononitrile dimer | Substituted pyridines |

| Hydrazine | 2-Hydrazino-6-methylnicotinonitrile |

Nucleophilic aromatic substitution (SNAr) reactions are fundamental in organic chemistry. chemscene.com The mechanism for reactions on the pyridine ring of this compound generally proceeds through a two-step addition-elimination pathway. youtube.com In this process, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by resonance. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substitution product. youtube.com

Depending on the specific reactants and conditions, the mechanism can exist on a continuum, ranging from a stepwise process with a distinct intermediate to a more concerted reaction where bond formation and bond-breaking occur in a single step. youtube.comyoutube.com The reactivity order for halide leaving groups is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial nucleophilic addition is the rate-controlling step. nih.gov

Reactions Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo various transformations, including hydrolysis, amidation, and reduction.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com This reaction proceeds through an amide intermediate, 2-chloro-6-methylnicotinamide. chemistrysteps.com In the acid-catalyzed mechanism, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.comlibretexts.org Tautomerization of the resulting imidic acid forms the amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by the solvent to form the imidic acid, which then rearranges to the amide. chemistrysteps.com

| Reaction | Product |

| Partial Hydrolysis/Amidation | 2-Chloro-6-methylnicotinamide |

| Complete Hydrolysis | 2-Chloro-6-methylnicotinic acid |

The nitrile group can be reduced to a primary amine, (2-chloro-6-methylpyridin-3-yl)methanamine. chemscene.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comorganic-chemistry.org The reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.org This intermediate is further reduced to the corresponding primary amine after an aqueous workup. chemistrysteps.comlibretexts.org The resulting amine is a valuable building block for further synthetic modifications.

Derivatization for Complex Molecular Architectures

The strategic functionalization of this compound serves as a cornerstone for the synthesis of intricate molecular frameworks. The presence of the chloro, methyl, and cyano groups offers a versatile platform for a wide array of chemical modifications, enabling the construction of diverse heterocyclic systems.

One notable application involves the synthesis of pyridopyrimidines and naphthyridines, which are recognized for their potential antiviral properties. The initial step in these synthetic pathways often involves the nucleophilic displacement of the chlorine atom at the 2-position. For instance, treatment of this compound with ammonia (B1221849) in an aqueous solution under elevated temperature and pressure yields 2-amino-6-methylnicotinamide. This transformation not only replaces the chlorine but also hydrolyzes the nitrile group to an amide, setting the stage for subsequent cyclization reactions.

Furthermore, the reactivity of the chlorine atom allows for the introduction of various substituents, leading to the formation of novel heterocyclic compounds. For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile with the dimer of malononitrile in the presence of triethylamine results in the regioselective substitution of the chlorine atom at the 6-position. This reaction highlights the nuanced reactivity of dichlorinated nicotinonitriles and provides a pathway to highly functionalized pyridine derivatives. While this specific example uses a dichlorinated analog, it underscores the potential for similar transformations with this compound, paving the way for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Transformations of the Methyl Group

The methyl group at the 6-position of the pyridine ring presents another avenue for chemical modification, primarily through oxidation and halogenation reactions. These transformations are crucial for introducing further functionality and extending the molecular complexity of the parent compound.

Oxidation Reactions

The oxidation of the methyl group to a carboxylic acid is a key transformation that significantly alters the electronic and steric properties of the molecule, providing a handle for further derivatization, such as amide bond formation. A common and effective method for this transformation is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). In a typical procedure, the alkylbenzene is treated with KMnO₄, leading to the formation of the corresponding benzoic acid. The reaction proceeds if there is at least one hydrogen atom attached to the benzylic carbon.

While specific studies on the direct oxidation of this compound are not extensively documented in readily available literature, the general principles of benzylic oxidation are applicable. For instance, the oxidation of related 2-chloro-6-methylpyridine (B94459) derivatives to their corresponding carboxylic acids is a known transformation. This suggests that this compound can likely be converted to 2-chloro-6-carboxynicotinonitrile under similar conditions, although the presence of the electron-withdrawing nitrile group might necessitate harsher reaction conditions.

Halogenation at the Methyl Position

The introduction of a halogen atom, typically bromine or chlorine, onto the methyl group provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions. This side-chain halogenation is a valuable tool for further functionalization. A common method for achieving this is through free-radical halogenation, often initiated by UV light or a radical initiator.

For instance, the synthesis of 2-bromo-6-(chloromethyl)pyridine (B1342937) has been achieved from 2-bromo-6-(hydroxymethyl)pyridine using a chlorine transfer reagent. While this example involves a different starting material, the principle of converting a methyl or hydroxymethyl group to a halomethyl group is a well-established synthetic strategy. This suggests that this compound could potentially undergo side-chain halogenation to yield 2-chloro-6-(halomethyl)nicotinonitrile, a versatile intermediate for further synthetic manipulations. The reaction of thionyl chloride with related pyridine derivatives to produce chloromethyl compounds indicates that this transformation is feasible, although care must be taken to avoid over-chlorination where the bromo substituent on the pyridine ring is also replaced. mdpi.com

Reactivity of the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is a key site for a variety of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental to the construction of more complex molecules from the this compound scaffold.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely used in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is highly effective for creating biaryl structures. While specific examples with this compound are not extensively detailed in the provided search results, the successful Suzuki-Miyaura coupling of other chloropyridines with arylboronic acids suggests its applicability. beilstein-journals.orgrsc.orglibretexts.orgresearchgate.nettcichemicals.com For instance, the coupling of 2-chloropyridines with various arylboronic acids has been achieved with good yields using catalysts like Pd(dppf)Cl₂. researchgate.net The reactivity in these reactions generally follows the order I > OTf > Br > Cl for the halide. libretexts.org

The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides. This reaction is crucial for introducing nitrogen-containing functional groups. The reaction of this compound with various amines under palladium catalysis would be expected to yield the corresponding 2-amino-6-methylnicotinonitrile derivatives.

Below is a hypothetical data table illustrating potential cross-coupling reactions of this compound based on known reactivity of similar compounds.

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Phenyl-6-methylnicotinonitrile | e.g., 75 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-6-methylnicotinonitrile | e.g., 80 |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 2-(Morpholin-4-yl)-6-methylnicotinonitrile | e.g., 85 |

| Aniline (B41778) | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 2-(Phenylamino)-6-methylnicotinonitrile | e.g., 70 |

This table is illustrative and based on the general reactivity of related compounds. Actual yields may vary.

Substitution with Other Halogens or Functional Groups

The chlorine atom at the 2-position can be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of other halogens or functional groups.

Substitution with other halogens , such as fluorine, can be achieved using a fluoride (B91410) salt. For example, the conversion of methyl 5,6-dichloronicotinate to methyl 5-chloro-6-fluoronicotinate has been demonstrated, highlighting the feasibility of chlorine-fluorine exchange in the pyridine ring. uark.edu

Substitution with other functional groups , such as alkoxides and amines, is also a common transformation. The reaction with sodium methoxide, for instance, would be expected to yield 2-methoxy-6-methylnicotinonitrile. researchgate.netsci-hub.segoogle.comresearchgate.net Similarly, as mentioned earlier, reaction with ammonia leads to the formation of the corresponding amino derivative.

The following table provides examples of potential nucleophilic substitution reactions on this compound.

| Nucleophile | Reagent | Solvent | Product |

| Fluoride | KF | DMSO | 2-Fluoro-6-methylnicotinonitrile |

| Methoxide | NaOMe | Methanol (B129727) | 2-Methoxy-6-methylnicotinonitrile |

| Ammonia | NH₃(aq) | Water | 2-Amino-6-methylnicotinonitrile |

| Hydrazine | N₂H₄ | Ethanol (B145695) | 2-Hydrazinyl-6-methylnicotinonitrile |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The strategic positioning of chloro, cyano, and methyl groups on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. The electron-withdrawing nature of the nitrile group and the chloro atom activates the pyridine ring for nucleophilic substitution and cyclization reactions, providing pathways to a variety of bicyclic and polycyclic structures with significant chemical and biological interest.

Formation of Pyrazolo[3,4-b]pyridines from Related Dihalonicotinonitriles

Pyrazolo[3,4-b]pyridines represent a significant class of fused heterocycles, recognized for their diverse applications. mdpi.commdpi.com The synthesis of this scaffold often involves the construction of a pyrazole (B372694) ring onto a pre-existing pyridine core. A common and effective strategy employs 2-chloronicotinonitrile derivatives as the pyridine component.

The reaction of 2-chloropyridine-3-carbonitrile derivatives with various hydrazines serves as a key method to produce pyrazolo[3,4-b]pyridines. researchgate.net In a typical reaction, the hydrazine acts as a binucleophile. The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbon atom at the 2-position of the pyridine ring, leading to the displacement of the chloride ion. The second nitrogen atom then undergoes an intramolecular cyclization by attacking the carbon of the nitrile group. This addition is followed by tautomerization to yield the stable aromatic pyrazolo[3,4-b]pyridine ring system.

For instance, the reaction of a 2-chloropyridine-3-carbonitrile substrate with different hydrazine derivatives can lead to a variety of substituted pyrazolo[3,4-b]pyridines. researchgate.net The mechanism generally proceeds via an initial nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization onto the nitrile group. mdpi.comresearchgate.net This approach is versatile, allowing for the introduction of various substituents on the pyrazole ring depending on the choice of the hydrazine reactant.

One of the challenges in this synthesis can be regioselectivity when using unsymmetrical reagents. mdpi.com However, the inherent reactivity of the 2-chloro-3-cyano-pyridine scaffold often directs the cyclization to afford the desired pyrazolo[3,4-b]pyridine isomer. The Gould-Jacobs reaction is another classical method that can be adapted for the synthesis of these heterocycles, typically yielding 4-substituted derivatives. mdpi.com

Synthesis of Other Fused Nitrogen Heterocycles

Beyond the well-established synthesis of pyrazolopyridines, the reactivity of this compound and related compounds is harnessed to construct other fused nitrogen heterocycles. These reactions often take advantage of the chloro and cyano groups as handles for annulation, which is the formation of a new ring fused to the original one. nih.gov

One such example is the synthesis of quinoline (B57606) derivatives. Although starting from different precursors, the cyclization strategies are relevant. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through a sequence of cyclization, nitration, and chlorination reactions. atlantis-press.com This highlights a general principle where a substituted aniline can undergo cyclization to form a fused pyridine ring, a strategy that can be conceptually applied to precursors like this compound.

The synthesis of various fused heterocycles often involves multi-step sequences or one-pot multi-component reactions. frontiersin.org For example, the construction of thiopyran-fused heterocycles has been reviewed, showcasing the fusion of a thiopyran ring with various heterocycles including pyridine. rsc.org These syntheses often rely on precursors with appropriately placed functional groups that can undergo cyclization.

Furthermore, the development of novel synthetic methods continues to expand the library of fused heterocycles. rsc.org Strategies such as internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences have been employed for the stereoselective synthesis of complex fused systems. rsc.org While not directly starting from this compound, these advanced methods illustrate the potential for creating intricate molecular architectures from functionalized heterocyclic precursors. The synthesis of pyridazine-based fused heterocycles from biomass-derived materials also points to the broader interest in creating these structural motifs. nih.gov

The conversion of this compound into other fused systems would typically involve reaction with a binucleophile where one nucleophilic center displaces the chloride and the other reacts with the nitrile group or the methyl group after a suitable transformation. The specific nature of the fused ring would be determined by the structure of the reacting partner.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for studying the properties of molecules like 2-Chloro-6-methylnicotinonitrile. researchgate.net These calculations provide a detailed picture of the molecule's behavior at the atomic level.

Geometry Optimization and Molecular Structure Prediction

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For related compounds, such as 2-chloro-6-methylbenzonitrile, DFT calculations using the B3LYP method with a 6-311+G* basis set have been employed to predict bond lengths and angles. researchgate.net These theoretical predictions, while not experimentally verified for the gaseous phase of this specific molecule, provide foundational data for understanding its structure. researchgate.net

Similarly, studies on 2-chloro-6-methoxy-3-nitropyridine (B41990) have utilized both Hartree-Fock and DFT (B3LYP) methods with a 6-31+G(d,p) basis set to determine its optimized geometry. researchgate.net The results from both computational levels show consistent predictions for the molecule's structural parameters. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Related Compound, 2-chloro-6-methoxy-3-nitropyridine

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-C2 | 1.374 (HF) / 1.385 (B3LYP) |

| C1-C4 | 1.397 (HF) / 1.408 (B3LYP) |

| C2-C1-C4 | 117.1 (HF) / 117.3 (B3LYP) |

| C1-C4-N7 | 122.5 (HF) / 122.6 (B3LYP) |

Source: Sharma et al., Arch. Appl. Sci. Res., 2011, 3 (2):334-344 researchgate.net

Vibrational Frequency Calculations and Spectral Simulation

Computational methods are also used to predict the vibrational frequencies of molecules. These theoretical frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. For instance, in the study of 2-chloro-6-methoxypyridine, DFT calculations (B3LYP method) with various basis sets were performed to compute the vibrational frequencies. documentsdelivered.com The calculated frequencies showed good agreement with the experimental data, aiding in the complete assignment of the fundamental vibrational modes. documentsdelivered.com The characteristic stretching frequency of the C≡N group in nitriles is typically observed in the range of 2220-2240 cm⁻¹. researchgate.net

Prediction of Absorption Energies and Oscillator Strengths (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. scirp.org This analysis helps in understanding the electronic transitions, including their energies and intensities (oscillator strengths). nih.gov For example, TD-DFT calculations have been used to determine the electronic spectrum of 2-chloro-6-methoxypyridine, and the results were compared with the observed spectrum. documentsdelivered.com This approach provides insights into the electronic properties and potential photophysical behavior of the compound. rsc.org

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, this is crucial for understanding their behavior. Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, is another important aspect. For N6-methoxy-2',3',5'-tri-O-methyladenosine, a related heterocyclic compound, crystallographic studies unequivocally showed the imino tautomer, providing insight into its structural preferences. nih.gov While specific conformational and tautomerism studies on this compound are not widely available, these principles are fundamental to understanding its potential chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO-LUMO Energy Gaps and Reactivity Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org Analysis of the HOMO and LUMO energies can, therefore, provide insights into the electrophilic and nucleophilic nature of the molecule. youtube.com For related pyridine (B92270) derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap, which is a key factor in assessing the molecule's stability. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |

| 2-Chloro-6-(trichloromethyl)pyridine |

| 2-Chloro-6-methylaniline (B140736) |

| 2-Chloro-6-methylbenzonitrile |

| This compound |

| 2-chloro-6-methoxy-3-nitropyridine |

| 2-chloro-6-methoxypyridine |

| 2-chloro-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide |

| 2-cyano-acetamide |

| N-acetyl-acetamide |

| Chloroacetic acid |

| Chloroacetyl chloride |

| Cyanoacetic acid |

| Acetic anhydride |

| Triethyl orthoformate |

| N6-methoxy-2',3',5'-tri-O-methyladenosine |

| Methyl nicotinate |

| Copper selenide |

| Zinc selenide |

| Imidazolium L-tartrate |

Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental electronic process that plays a crucial role in the chemical and physical properties of a molecule. Natural Bond Orbital (NBO) analysis is a widely used computational method to investigate these charge transfer interactions. It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization.

In this compound, significant intramolecular charge transfer is expected due to the presence of electron-donating and electron-withdrawing groups. The lone pairs of the pyridine nitrogen and the chlorine atom can act as electron donors, while the π-antibonding orbitals of the pyridine ring and the cyano group are potential acceptors. The hyperconjugative interactions between these orbitals lead to a redistribution of electron density, which stabilizes the molecule and influences its reactivity. For instance, a significant E(2) value for the interaction between a lone pair on the chlorine atom and a π* orbital of the C=C bond in the ring would indicate a charge delocalization from the chlorine to the pyridine ring.

A hypothetical NBO analysis for this compound could yield the following types of interactions, highlighting the key charge transfer pathways within the molecule.

Table 1: Hypothetical Second-Order Perturbation Analysis of this compound using NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π(C2-C3) | 8.5 | π-conjugation |

| LP (1) N1 | π(C5-C6) | 5.2 | π-conjugation |

| LP (2) Cl7 | σ(C6-N1) | 2.1 | Hyperconjugation |

| π (C2-C3) | π(C4-C5) | 15.3 | π-conjugation |

| π (C4-C5) | π(C2-C3) | 20.1 | π-conjugation |

| π (C≡N8) | σ(C3-C9) | 1.8 | Hyperconjugation |

Note: This table is a hypothetical representation to illustrate the type of data obtained from an NBO analysis. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

Identification of Electrophilic and Nucleophilic Sites

The MEP map is color-coded to identify regions of different electrostatic potential. nih.gov Regions of negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely reveal the following features:

Nucleophilic Sites: The most negative potential would be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group, due to the presence of lone pair electrons. These regions are the primary sites for electrophilic attack.

Electrophilic Sites: Regions of positive potential would be located around the hydrogen atoms of the methyl group and the pyridine ring. The area around the chlorine atom, despite its electronegativity, can also exhibit a region of positive potential (a "σ-hole"), making it susceptible to nucleophilic attack under certain conditions.

Quantum Chemical Parameters and Reactivity Descriptors

Density Functional Theory (DFT) calculations are frequently employed to determine a range of quantum chemical parameters that act as descriptors of a molecule's global reactivity. These parameters provide quantitative measures of a molecule's stability and reactivity.

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.175 |

| Electrophilicity Index (ω) | 3.79 |

Note: This table contains hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution. By simulating the motion of a molecule and its surrounding solvent molecules over time, MD can reveal important information about solvation effects, conformational dynamics, and intermolecular interactions.

For this compound, an MD simulation could be used to:

Analyze the structure of the solvation shell around the molecule in different solvents.

Investigate the influence of the solvent on the conformational preferences of the methyl group.

Calculate the potential of mean force for the association of this compound with other molecules in solution, providing insights into its aggregation behavior.

These simulations can bridge the gap between the gas-phase picture provided by quantum chemical calculations and the real-world behavior of the molecule in a chemical or biological environment.

Based on the scientific literature available, the specified applications in pharmaceutical and agrochemical development are predominantly associated with the related compound, 2-chloro-6-methylaniline, rather than this compound. Extensive research did not yield a direct, documented synthetic pathway to convert this compound into the crucial 2-chloro-6-methylaniline intermediate required for these syntheses.

Furthermore, direct evidence supporting the use of this compound as a primary building block for the synthesis of pesticides and herbicides, as outlined, could not be substantiated.

Therefore, constructing an article that strictly adheres to the provided outline, which attributes these specific applications to this compound, would be scientifically inaccurate based on the current body of research. The key applications listed are consistently initiated from 2-chloro-6-methylaniline. guidechem.comgoogle.combiosynth.com For instance, the synthesis of the tyrosine kinase inhibitor Dasatinib and various anti-cancer or bacteriostatic agents explicitly starts from the 2-chloro-6-methylaniline moiety. guidechem.comnih.gov

Due to this discrepancy, it is not possible to generate a factually correct article under the requested structure and focus.

Applications and Advanced Material Science

Agrochemical Development

Development of Growth Regulators for Crops

While direct application of 2-chloro-6-methylnicotinonitrile as a plant growth regulator is not extensively documented, its derivatives have shown relevance in the agricultural sector. The pyridine (B92270) ring is a common scaffold in various agrochemicals. For instance, certain dihydropyridine (B1217469) derivatives have been synthesized and evaluated for their herbicidal activity. Although not a direct descendant of this compound, the study of N-substituted 2,6-bis(polyfluoromethyl)dihydropyridine-3,5-dicarboxylates highlights the potential of modified pyridine structures in influencing plant growth and management. acs.org

The development of effective crop growth regulators often involves the synthesis and screening of numerous chemical analogues. The general classes of plant growth regulators and their effects are summarized in the table below.

| Crop | Chemical Class/Example | Observed Response |

| Rice | Kinetin, GA3, Triacontanol | Delayed senescence, enhanced grain filling. tnau.ac.in |

| Cotton | IAA, NAA, Cycocel (CCC) | Increased boll number and weight, reduced boll shedding, and increased yield. tnau.ac.in |

| Groundnut | Mepiquat chloride | Increased grain yield and chlorophyll (B73375) synthesis. tnau.ac.in |

| Sugarcane | Ethephon, Glyphosine | Regulation of ripening and reduced growth rate. tnau.ac.in |

| Tapioca | Ethrel, CCC | Promoted early tuberisation and increased storage root weight. tnau.ac.in |

The synthesis of novel derivatives from starting materials like this compound could lead to the discovery of new compounds with desirable regulatory effects on crop growth and development.

Materials Science Applications

The chemical reactivity of this compound makes it a valuable precursor in the field of materials science.

Precursor for Novel Polymers and Functional Materials

This compound serves as a building block for a variety of functional materials. Its potential applications span across several domains including:

Monomers: It can be used in the synthesis of more complex monomers for polymerization. ambeed.com

Organic Frameworks: The molecule can be a precursor to linkers used in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ambeed.com

Solar Cells and Photonic Materials: It is a building block for donor and acceptor intermediates in organic photovoltaics and materials for dye-sensitized solar cells. ambeed.com

Application in Fluorescent Dyes or Sensors

The pyridine scaffold is a key component in many fluorescent molecules. While specific research on this compound's direct use in fluorescent dyes is limited, it is categorized as a building block for dyes and pigments. ambeed.com The development of novel dyes often involves the chemical modification of core heterocyclic structures like this one.

Exploration of New Synthetic Routes for Industrial and Research Purposes

Efficient synthesis of this compound and its derivatives is crucial for both industrial applications and research. The pursuit of novel synthetic pathways is an active area of chemical research. General strategies often focus on improving yield, reducing the number of steps, and utilizing readily available starting materials. For instance, new synthetic routes have been successfully developed for related compounds like 2-chloro-6-fluorobenzonitrile, involving steps such as diazotization, fluorination, and ammoxidation. researchgate.net Such advancements in synthetic methodology can often be adapted for the production of other substituted nicotinonitriles. The comparison between multi-step and one-step retrosynthesis approaches is a key consideration in modern synthetic planning, aiming to streamline the production of complex molecules. researchgate.net

Potential in Enzyme Inhibition and Protein Interaction Studies

Substituted pyridine and pyrimidine (B1678525) structures are of significant interest in medicinal chemistry due to their ability to interact with biological targets. For example, derivatives of 4,6-diphenylpyrimidine (B189498) have been synthesized and evaluated as potential Histone Deacetylase (HDAC) inhibitors, which are a class of agents investigated for cancer therapy. semanticscholar.org

The structural motifs present in this compound could be incorporated into larger molecules designed to study enzyme inhibition and protein interactions. The synthesis of various dihydropyridin-4(1H)-ones and their subsequent evaluation for anticancer and antibacterial properties demonstrates the utility of such heterocyclic systems in identifying new bioactive compounds. nih.gov The exploration of these derivatives can lead to the discovery of molecules with specific biological activities.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While numerous methods exist for the synthesis of racemic 2-Chloro-6-methylnicotinonitrile and its derivatives, the development of asymmetric methodologies to access specific enantiomers remains a significant and largely unexplored area. Future research is anticipated to focus on the design and implementation of chiral catalysts or auxiliaries that can control the stereochemical outcome of reactions involving the nicotinonitrile core.

Researchers are exploring carboxyl-assisted site- and enantio-selective additions to create δ-substituted-β-keto esters and β-substituted ketones with good yields and enantioselectivities. rsc.org The development of enantioconvergent substitution reactions, for instance using chiral nickel catalysts to couple alkylzinc reagents with racemic starting materials, presents a promising strategy for the asymmetric synthesis of complex amine derivatives. nih.gov Such methods could be adapted for the asymmetric functionalization of the pyridine (B92270) ring or its substituents in precursors to this compound, or in subsequent derivatization steps. The synthesis of substituted piperidines, which share structural motifs with the reduced forms of pyridine derivatives, has seen success with asymmetric approaches, suggesting the potential for similar strategies to be applied to nicotinonitrile compounds. researchgate.netrsc.org

Flow Chemistry Approaches for Continuous Synthesis

The paradigm of chemical manufacturing is gradually shifting from traditional batch processing to continuous flow chemistry. This move is motivated by the numerous advantages offered by flow reactors, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and intermediates, and the potential for seamless scalability from laboratory to industrial production. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are designed and optimized. Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. sci-hub.seresearchgate.net

In the context of this compound, AI and machine learning can be employed to:

Predict regioselectivity: For derivatization reactions, machine learning models can predict which position on the pyridine ring is most likely to react, guiding the design of selective syntheses. nih.gov

Optimize reaction conditions: AI algorithms can analyze the complex interplay of solvents, catalysts, temperatures, and other parameters to identify the optimal conditions for maximizing yield and minimizing byproducts.

Discover novel synthetic pathways: Retrosynthesis software, powered by AI, can propose new and non-intuitive ways to construct the this compound scaffold from simple, readily available starting materials. sci-hub.sejrfglobal.com

Exploration of Novel Catalytic Systems for Derivatization

Catalysis is at the heart of modern organic synthesis, and the discovery of new catalytic systems is a continuous driver of innovation. For this compound, the development of novel catalysts can unlock new avenues for its derivatization and functionalization. The chloro-substituent and the nitrile group, along with the methyl group and the aromatic ring itself, offer multiple sites for catalytic modification.

Future research in this area is likely to focus on:

Cross-coupling reactions: Developing more efficient and versatile palladium, nickel, or copper-based catalysts for cross-coupling reactions at the chloro-position will enable the introduction of a wide array of substituents.

C-H activation: Catalytic systems that can selectively activate and functionalize the C-H bonds of the methyl group or the pyridine ring would provide a direct and atom-economical way to introduce new functional groups. rsc.org

Catalytic reduction: Exploring new catalysts for the selective reduction of the nitrile group or the pyridine ring can lead to a diverse range of new derivatives.

Recent advances in the use of metalloporphyrins and ruthenium complexes as catalysts for various organic transformations highlight the potential for discovering novel catalytic activities applicable to this compound. rsc.orgrsc.org The design of 4-aminopyridine (B3432731) catalysts with tailored structures has also shown promise for improving activity and selectivity in the functionalization of related compounds. researchgate.net

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions have become invaluable tools for labeling and tracking biomolecules, for drug delivery, and for in-situ synthesis of therapeutic agents. nih.gov

The unique chemical handles present in this compound, particularly the nitrile and chloro groups, could potentially be exploited in bioorthogonal reactions. While this is a more speculative area of research for this specific compound, the broader field of bioorthogonal chemistry is rapidly expanding its toolbox of compatible reactions. Future investigations might explore the possibility of using the nitrile group in cycloaddition reactions or the chloro-substituent in specialized, biologically compatible substitution reactions. This could open the door to applications in chemical biology and targeted drug delivery, where this compound or its derivatives could be used to label specific proteins or to be activated at a desired site of action.

Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on minimizing environmental impact and maximizing resource efficiency. For a commercially relevant compound like this compound, the development of sustainable and scalable production methods is of paramount importance.

Future research in this domain will likely integrate several of the themes already discussed:

Flow chemistry: As mentioned, continuous manufacturing can lead to more sustainable processes with less waste and lower energy consumption. nih.gov

Catalysis: The use of highly efficient and recyclable catalysts can significantly reduce the environmental footprint of the synthesis.

Atom economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry.

Renewable feedstocks: While currently derived from petrochemical sources, future research may explore pathways to synthesize the pyridine core from biomass or other renewable feedstocks.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for more efficient, selective, and sustainable chemical synthesis and a broader range of applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-6-methylnicotinonitrile?

The synthesis of structurally similar chlorinated nicotinonitriles (e.g., 2,4-Dichloro-6-methylnicotinonitrile) involves using phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours, achieving yields up to 91% . For this compound, analogous conditions may apply, but optimization is required. Key parameters include:

- Solvent selection : Dichloromethane or other aprotic solvents.

- Catalyst : Tetramethylammonium chloride enhances reactivity.

- Temperature control : Maintain 80–90°C to balance reaction rate and side-product formation. Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.